1-Benzyl-3-hydroxypiperidine-3-carboxylic acid
Description
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid is a piperidine-based compound featuring a benzyl group at the 1-position, a hydroxyl group at the 3-position, and a carboxylic acid moiety at the same carbon. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug design. It is listed in scientific catalogs (e.g., CymitQuimica) as a building block for synthesizing bioactive molecules, though commercial availability has been discontinued .
Properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(16)13(17)7-4-8-14(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVQCHFDOVFLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with 3-hydroxypiperidine-3-carboxylic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-benzyl-3-oxopiperidine-3-carboxylic acid.
Reduction: Formation of 1-benzyl-3-hydroxypiperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and physicochemical differences between 1-benzyl-3-hydroxypiperidine-3-carboxylic acid and analogous piperidine derivatives:
Key Observations :
- Hydroxyl vs. Amino Protection: The Boc-protected amino group in 54329-56-5 enhances stability during peptide synthesis compared to the hydroxyl group in the target compound, which may influence solubility and reactivity .
- Salt Formation : The hydrochloride salt in 50585-92-7 improves crystallinity and bioavailability but introduces handling challenges due to hygroscopicity .
- Stereochemistry : The (3S)-configuration in 2007919-21-1 highlights the role of stereochemistry in modulating biological activity .
Biological Activity
1-Benzyl-3-hydroxypiperidine-3-carboxylic acid (BH-PCC) is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of BH-PCC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a hydroxyl group and a carboxylic acid functional group, along with a benzyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 245.28 g/mol. The compound is often used in its hydrochloride form to enhance solubility and stability in various applications.
The biological activity of BH-PCC is primarily attributed to its interaction with specific molecular targets, including neurotransmitter systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various pharmacological effects. For instance, it has been explored for its potential role as a precursor in the synthesis of HIV protease inhibitors.
Potential Mechanisms Include:
- Receptor Modulation: BH-PCC may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition: The compound shows promise in inhibiting enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
Antiviral Activity
BH-PCC has been investigated for its antiviral properties, particularly in the context of HIV. It serves as a building block for synthesizing compounds that exhibit inhibitory effects on viral replication.
Neuropharmacological Effects
The structural similarity of BH-PCC to neurotransmitters suggests potential neuropharmacological applications. Research indicates that derivatives of this compound may exhibit cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential
Recent studies have highlighted the anticancer activity of piperidine derivatives, including BH-PCC. For example, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of BH-PCC derivatives:
- Synthesis and Evaluation of Anticancer Agents : A study reported the synthesis of novel piperidine derivatives from BH-PCC that showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Inhibitory Effects on GABA Uptake : Research has indicated that certain derivatives of BH-PCC can inhibit GABA uptake, suggesting potential applications in treating anxiety disorders .
- Neuroprotective Properties : Investigations into the neuroprotective effects of BH-PCC derivatives revealed their ability to prevent neuronal cell death in models of neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves introducing the benzyl group to a piperidine scaffold, followed by hydroxylation and carboxylation. Protecting group strategies, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, are critical to prevent side reactions. For example, Boc protection of the piperidine nitrogen (as seen in related compounds like 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid ) allows selective functionalization. Reaction parameters like temperature (e.g., maintaining 2–8°C for stability ) and solvent choice (e.g., anhydrous conditions) should be optimized via iterative DOE (Design of Experiments) to maximize yield.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in a dry, cool environment (2–8°C) in tightly sealed containers to prevent hydrolysis or oxidation . Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its potential skin/eye irritation (GHS Category 2 ). Avoid dust formation by working in fume hoods with adequate exhaust ventilation .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the benzyl, hydroxyl, and carboxylic acid moieties. Compare shifts to structurally similar compounds like Benzyl 4-Hydroxy-1-piperidinecarboxylate .
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Adjust mobile phase pH to enhance peak resolution for ionizable groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO for related analogs ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
- Methodological Answer : Conflicting hazard data (e.g., acute toxicity in vs. "no known hazards" in ) requires systematic validation:
Conduct in vitro assays (e.g., Ames test for mutagenicity).
Cross-reference with structurally analogous compounds (e.g., piperidine carboxylates ).
Perform dose-response studies in rodent models to establish LD values.
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer : Chiral resolution can be achieved via:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and polar organic mobile phases.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Q. How does stereochemistry at the 3-hydroxyl position influence the compound’s biological activity?
- Methodological Answer : The (R)-(-)-enantiomer (as in ) may exhibit distinct receptor-binding affinities. To assess:
Synthesize both enantiomers via asymmetric catalysis (e.g., Sharpless dihydroxylation).
Test in vitro activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
Perform molecular docking studies to correlate stereochemistry with binding energy.
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states using Gaussian 16 to assess energy barriers for reactions at the hydroxyl or carboxylate groups.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to identify preferred reaction pathways.
- PubChem Data : Cross-validate predicted reactivity with experimental data from analogous compounds .
Contradiction Analysis
Q. How should researchers address conflicting stability data for piperidine derivatives under acidic conditions?
- Methodological Answer : Discrepancies may arise from substituent effects. For example:
- Benzyl-protected derivatives (e.g., ) resist acid hydrolysis due to steric hindrance.
- Unprotected analogs may degrade rapidly. Validate via accelerated stability testing (40°C/75% RH for 6 weeks) and monitor degradation byproducts via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
